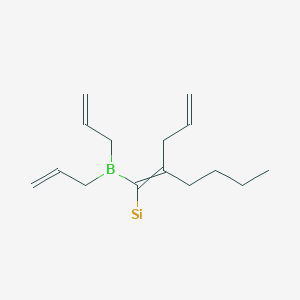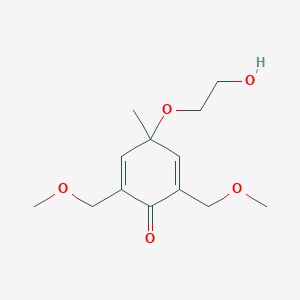
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethoxy, methoxymethyl, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydroxyethoxy and methoxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyethoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymers . The molecular targets and pathways involved include the activation of specific bonds within the compound, resulting in the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization.
2-Hydroxy-4-methoxyacetophenone: Used in similar contexts but with different reactivity and properties.
Uniqueness
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides distinct reactivity and efficiency as a photoinitiator. Its combination of hydroxyethoxy and methoxymethyl groups enhances its solubility and compatibility with various monomers, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
941282-88-8 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H20O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h6-7,14H,4-5,8-9H2,1-3H3 |
InChI Key |
VTQCARCIYSLZSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)C(=C1)COC)COC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


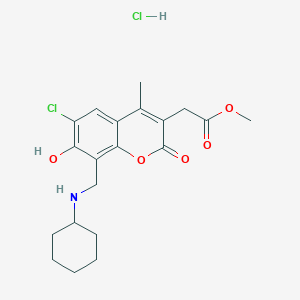
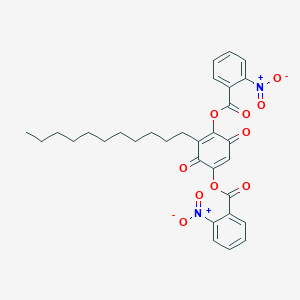
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
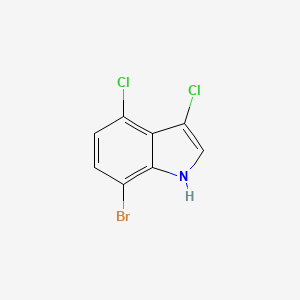
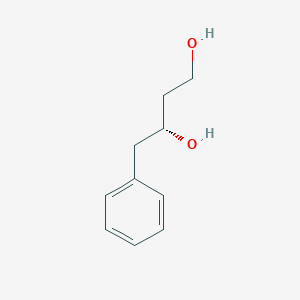

![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
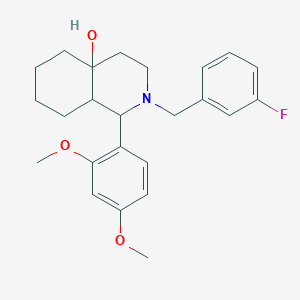
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
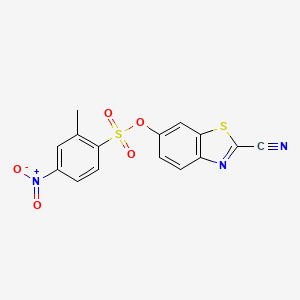
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
